

# A Technical Guide to the Spectroscopic Profile of 4-Cyclopentylmorpholine

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## Compound of Interest

Compound Name: 4-Cyclopentylmorpholine

Cat. No.: B1590408

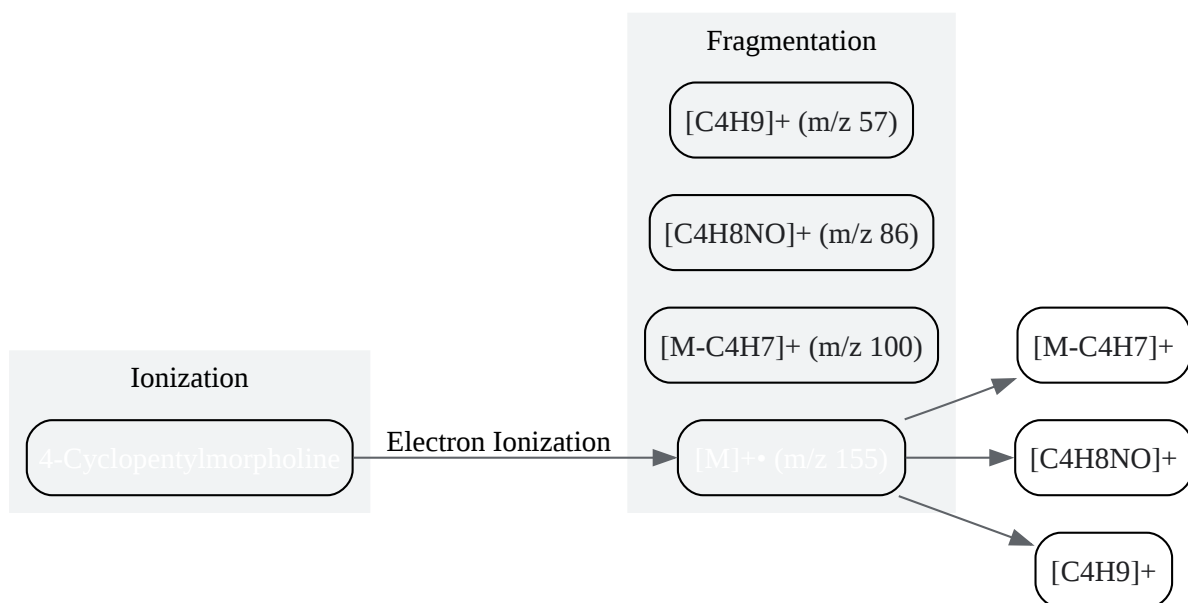
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## Introduction

**4-Cyclopentylmorpholine** is a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. As with any novel compound, a thorough characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide offers an in-depth analysis of the expected spectroscopic data for **4-Cyclopentylmorpholine**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS). The principles behind data acquisition and interpretation are discussed, providing a framework for researchers to understand and predict the spectroscopic features of this molecule and related N-alkylated morpholine derivatives.

## Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the structure of **4-Cyclopentylmorpholine**. The molecule consists of a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The nitrogen atom is substituted with a cyclopentyl group.



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